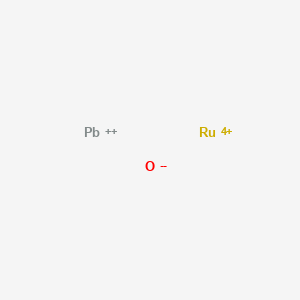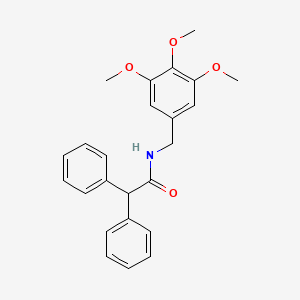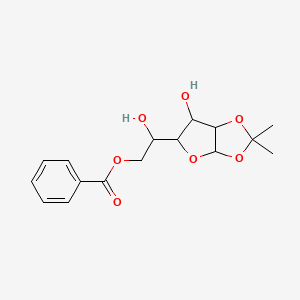
6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose is a chemical compound with the molecular formula C16H20O7 and a molecular weight of 324.331 It is a derivative of hexofuranose, a type of sugar molecule, and features benzoyl and isopropylidene protective groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose typically involves the protection of hydroxyl groups in hexofuranose followed by benzoylation. The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process . The isopropylidene group is introduced using acetone and an acid catalyst, such as p-toluenesulfonic acid, to form the acetal protective group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyl or isopropylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new esters or ethers .
Aplicaciones Científicas De Investigación
6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose has several applications in scientific research:
Biology: The compound can be used to study the interactions of sugars with proteins and other biomolecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose involves its interactions with various molecular targets. The benzoyl and isopropylidene groups can protect specific hydroxyl groups, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in synthetic chemistry and the development of pharmaceuticals .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-O-benzoyl-2,3-O-(1-methylethylidene)hexopyranoside: Similar in structure but differs in the position of the protective groups.
α-D-Glucofuranose, 1,2-O-(1-methylethylidene): Another hexofuranose derivative with different protective groups.
Uniqueness
6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose is unique due to its specific combination of benzoyl and isopropylidene protective groups, which confer distinct reactivity and stability properties. This makes it particularly useful in selective synthetic applications and research studies .
Propiedades
Número CAS |
3254-32-8 |
|---|---|
Fórmula molecular |
C16H20O7 |
Peso molecular |
324.32 g/mol |
Nombre IUPAC |
[2-hydroxy-2-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] benzoate |
InChI |
InChI=1S/C16H20O7/c1-16(2)22-13-11(18)12(21-15(13)23-16)10(17)8-20-14(19)9-6-4-3-5-7-9/h3-7,10-13,15,17-18H,8H2,1-2H3 |
Clave InChI |
YZTNJMSUDMOQJM-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(C(OC2O1)C(COC(=O)C3=CC=CC=C3)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
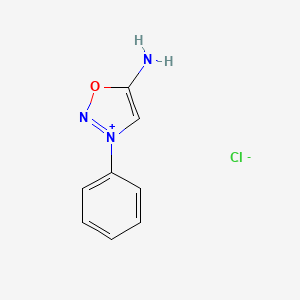
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
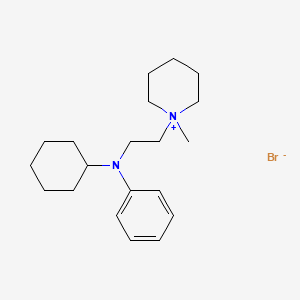
![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)

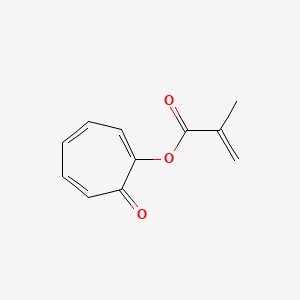

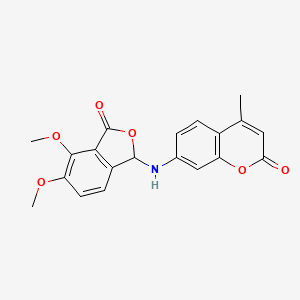
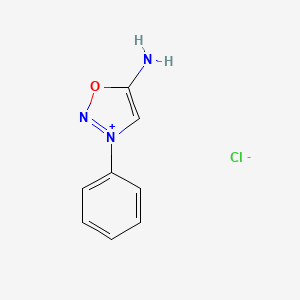
![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
